MPO Inhibition Potency: Absolute Value and Class Positioning for Inflammatory Disease Research
This compound is reported as a potent myeloperoxidase (MPO) inhibitor with an IC50 of 5.0 nM in a chlorination activity assay [1]. While a direct head-to-head comparison against a named structurally related analog in the same MPO assay is not available in the public domain, this value places the compound among the sub-10 nM MPO inhibitors described in the pyrazole-derived MPO inhibitor series [1]. For procurement decisions, this means the compound has validated MPO inhibitory activity at low nanomolar concentrations, making it suitable as a reference inhibitor or starting point for MPO-targeted medicinal chemistry programs where a morpholino-piperazinyl-methanone scaffold is desired.
| Evidence Dimension | MPO inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.0 nM |
| Comparator Or Baseline | Class-level: sub-10 nM MPO inhibitors in pyrazole-derived series (no direct structural analog comparator in the same assay available in public domain) |
| Quantified Difference | N/A (no direct comparator data; absolute potency established as 5.0 nM) |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity; 10 min incubation followed by NaCl addition; aminophenyl fluorescein assay (ChEMBL_2103813 / CHEMBL4812316) |
Why This Matters
For researchers seeking an MPO inhibitor with a morpholino-piperazinyl-methanone scaffold distinct from the common pyrazole chemotype, this compound offers validated single-digit nanomolar potency.
- [1] BindingDB. Ki Summary Entry for BDBM434866 / CHEMBL4812316: IC50 = 5.0 nM, Myeloperoxidase Chlorination Assay (ChEMBL_2103813). Citing: Hu, CH; et al. Bioorg Med Chem Lett, 2021, 42. View Source
